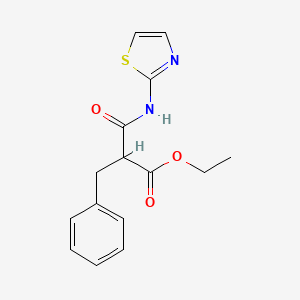![molecular formula C15H17ClN2O3S B5041733 [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine](/img/structure/B5041733.png)
[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a pyridylamine moiety, with additional functional groups that contribute to its reactivity and versatility in chemical synthesis.
准备方法
The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butoxy Group:
Chlorination: The chlorination of the phenyl ring is often carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Coupling with Pyridylamine: The final step involves coupling the sulfonylated intermediate with 3-pyridylamine using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反应分析
[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, further influencing its binding affinity and specificity.
相似化合物的比较
[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing compounds, such as:
[(3-Butoxy-4-chlorophenyl)sulfonyl]morpholine: Similar in structure but with a morpholine ring instead of a pyridylamine moiety.
[(3-Butoxy-4-chlorophenyl)sulfonyl]-1H-pyrazole: Contains a pyrazole ring, offering different reactivity and biological activity.
[(3-Butoxy-4-chlorophenyl)sulfonyl]benzene: Lacks the nitrogen-containing heterocycle, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
3-butoxy-4-chloro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-3-9-21-15-10-13(6-7-14(15)16)22(19,20)18-12-5-4-8-17-11-12/h4-8,10-11,18H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNNQSRNLOIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol](/img/structure/B5041667.png)

![1-[(2-fluorophenyl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide](/img/structure/B5041674.png)

![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5041692.png)
![8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5041701.png)

![2-ethyl-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B5041715.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5041718.png)



